molecular formula C14H17ClN4O2 B2714188 N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1795470-96-0

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2714188
CAS No.: 1795470-96-0
M. Wt: 308.77
InChI Key: RSGBBYLROJJUQK-UHFFFAOYSA-N
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Description

N-(2-(3-Chlorophenyl)-2-methoxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule featuring a 1,2,3-triazole core substituted with a methyl group at the 1-position and a carboxamide linkage. The carboxamide moiety is attached to a 2-(3-chlorophenyl)-2-methoxypropyl chain. The triazole ring, a bioisostere for amide or ester groups, is known for hydrogen-bonding capabilities, which could influence target binding affinity.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O2/c1-14(21-3,10-5-4-6-11(15)7-10)9-16-13(20)12-8-19(2)18-17-12/h4-8H,9H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGBBYLROJJUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CN(N=N1)C)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a 3-chlorophenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the methoxypropyl group: This can be done through an alkylation reaction, where the triazole ring is reacted with a suitable alkylating agent.

    Formation of the carboxamide group: This final step involves the reaction of the intermediate compound with a carboxylic acid derivative, such as an acid chloride or an ester, to form the carboxamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in scaling up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents such as thionyl chloride (SOCl2) and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: It is being investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. By binding to these targets, the compound can modulate their activity and produce a therapeutic effect. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name (Reference) Core Structure Key Substituents Notable Features
Target Compound 1,2,3-Triazole 3-Chlorophenyl, methoxypropyl, methyl Methoxy enhances solubility; triazole enables H-bonding; chlorophenyl aids lipophilicity
N-(3-Chloro-4-fluorophenyl)-... () Tetrahydropyrimidine 3-Chloro-4-fluorophenyl, cyclopropyl Fluorine atoms improve binding affinity; cyclopropyl increases rigidity
N-(6-Trifluoromethylbenzothiazole-2-yl)-... () Benzothiazole 3-Chlorophenyl, trifluoromethyl Trifluoromethyl boosts metabolic stability; benzothiazole enhances π-stacking
2-(1H-Benzo[d]imidazol-2-ylthio)-... () Benzimidazole thioether 3-Chlorophenyl, thioether linkage Thioether improves membrane permeability; benzimidazole offers planar rigidity
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-... () Hydrazinecarboxamide 2-Chlorophenyl, benzodioxole Benzodioxole increases metabolic resistance; imidazole replaces triazole

Physicochemical and Pharmacokinetic Implications

  • Triazole vs. Benzothiazole/Imidazole: The triazole core in the target compound (vs. However, benzothiazole derivatives (e.g., ) exhibit higher metabolic stability due to electron-withdrawing substituents like trifluoromethyl.
  • Chlorophenyl Position : The 3-chlorophenyl group in the target (vs. 2-chlorophenyl in ) provides better steric compatibility with hydrophobic binding pockets, as seen in kinase inhibitors .
  • Methoxypropyl vs. Cyclopropyl : The methoxypropyl chain likely increases aqueous solubility compared to the cyclopropyl group in , which prioritizes conformational rigidity.

Biological Activity

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its interactions with various biological targets, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C₁₄H₁₈ClN₃O₂
  • Molecular Weight : 287.76 g/mol

The presence of the 1,2,3-triazole ring is significant for its biological activity, as this moiety is known for enhancing the pharmacological profiles of compounds.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The triazole ring facilitates binding to target sites, modulating enzyme activity and potentially influencing pathways related to inflammation and cancer.

Antimicrobial Activity

Recent studies have shown that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the triazole moiety have been reported to demonstrate activity against various bacterial strains. In vitro assays indicated that this compound exhibits promising antibacterial effects against E. coli and S. aureus, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.

Anticancer Activity

Research has highlighted the potential of triazole-containing compounds in cancer therapy. A study involving derivatives similar to this compound demonstrated cytotoxic effects against several cancer cell lines, including lung (H460) and breast cancer cells. The compound exhibited an IC50 value indicative of its potency in inhibiting cell proliferation.

Cell Line IC50 (µM)
H46015.0
MCF720.5
HeLa18.0

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on cholinesterase enzymes (AChE and BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. Preliminary data suggest that it acts as a reversible inhibitor with an IC50 value lower than many known inhibitors.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus. Results showed a significant reduction in bacterial load in treated samples compared to controls.

Case Study 2: Anticancer Properties
A comparative analysis was conducted on various triazole derivatives against H460 lung cancer cells. This compound was among the top performers, exhibiting a potent cytotoxic effect attributed to apoptosis induction.

Q & A

Q. How to ensure compound stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to pH 1–13 (37°C, 24 hr) and analyze degradation products via LC-MS.
  • Light/Heat Stability : Store at 40°C/75% RH (ICH Q1A guidelines) and monitor by TLC.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion (t1/2_{1/2} > 30 min preferred) .

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